
Ramosetron
Overview
Description
Ramosetron is a potent and selective 5-hydroxytryptamine-3 (5-HT₃) receptor antagonist, primarily used to manage diarrhea-predominant irritable bowel syndrome (IBS-D) and chemotherapy-induced nausea and vomiting (CINV). Its mechanism involves blocking peripheral 5-HT₃ receptors, which regulate visceral pain, gastrointestinal motility, and emesis . Unlike other 5-HT₃ antagonists, this compound exhibits prolonged receptor occupancy due to its slow dissociation rate, enabling sustained therapeutic effects . Clinical trials demonstrate its efficacy in improving stool consistency, reducing abdominal pain/discomfort, and normalizing bowel habits in IBS-D patients, with responder rates of 42.6–47% versus 19.6–27% for placebo . For CINV, this compound’s 0.3 mg intravenous (IV) or 0.1 mg oral formulations show non-inferiority to other 5-HT₃ antagonists in acute phases and superior control in delayed phases (>24 hours post-chemotherapy) .
Preparation Methods
Microwave-Assisted Synthesis Using Titanium Tetrachloride
Reaction Mechanism and Conditions
The microwave-assisted method leverages TiCl₄-supported carriers (zeolite or vermiculite) to catalyze the condensation of 4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid with N-methylindole . Key conditions include:
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Microwave irradiation : 400 W power at 50°C for 2 hours.
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Molar ratios : 1:2 (benzimidazole derivative to TiCl₄) and 1:1 (benzimidazole to N-methylindole).
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Solvent : Tetrahydrofuran (THF).
Post-reaction, the mixture is cooled, filtered, and subjected to pH adjustment (pH 11) to isolate this compound. The method achieves a 95.2% yield , attributed to microwave-enhanced reaction kinetics and reduced side reactions .
Advantages and Limitations
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Pros : High yield, reduced reaction time, and minimal purification steps.
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Cons : Requires specialized microwave equipment and carrier materials, limiting scalability.
Multi-Step Synthesis from 3,4-Diaminobenzoic Acid
Stepwise Procedure
This seven-step route begins with cyclization of 3,4-diaminobenzoic acid in formic acid to form benzimidazole-5-carboxylic acid . Subsequent steps include:
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Esterification : Thionyl chloride in methanol converts the carboxylic acid to methyl ester.
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Sulfation : Treatment with 98% sulfuric acid yields benzimidazole-5-carboxylate methyl ester sulfate.
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Reduction : Hydrogenation reduces the benzimidazole core to 4,5,6,7-tetrahydro derivatives.
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Acylation : Phosphorus oxychloride facilitates Friedel-Crafts reaction with N-methylindole.
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Optical resolution : D-(+)-dibenzoyl tartaric acid resolves enantiomers, yielding this compound hydrochloride .
Yield Optimization
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Total yield : >30%, a significant improvement over prior methods (e.g., 13% in earlier studies) .
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Critical steps :
Friedel-Crafts Acylation with Optical Resolution
Process Overview
The US Patent US7652052B2 describes a streamlined method using Friedel-Crafts acylation followed by optical resolution :
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Acylation : 1-methylindole reacts with an acid halide derivative in the presence of a Lewis acid (e.g., AlCl₃).
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Optical resolution : (+)-Dibenzoyltartaric acid selectively crystallizes the target enantiomer.
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Purification : Toluene simplifies filtration, reducing steps from six to two .
Comparative Analysis of Preparation Methods
Industrial and Research Implications
Scalability Considerations
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Microwave synthesis : Ideal for small-scale production due to equipment constraints.
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Multi-step route : Suitable for laboratories with expertise in multi-step organic synthesis.
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Friedel-Crafts method : Industrially favorable for reduced purification and solvent recovery.
Chemical Reactions Analysis
Degradation Pathways of Ramosetron Hydrochloride
This compound hydrochloride is subject to degradation under various stress conditions. Stress testing helps to identify likely degradation products and establish degradation pathways .
Acid Degradation
Acid degradation studies were conducted using hydrochloric acid (HCl) at varying strengths .
Condition | Degradation (%) |
---|---|
0.1N HCl | - |
0.5N HCl | 5.0 |
1N HCl | 8.0 |
2N HCl | 11.1 |
Acceptable degradations were found in 0.5 N, 1N and 2N HCl at 70ºC for 7 days .
Base Degradation
Base degradation was conducted using sodium hydroxide (NaOH) at varying strengths .
Condition | Degradation (%) |
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0.1N NaOH | 20.9 |
0.5N NaOH | 100.0 |
1N NaOH | 100.0 |
2N NaOH | 100.0 |
Base hydrolysis degrades this compound hydrochloride more drastically than other stressed conditions .
Oxidative Degradation
Oxidative degradation was conducted using hydrogen peroxide (H2O2) .
Condition | Degradation (%) |
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3% Hydrogen Peroxide | 10-20.8 |
5% Hydrogen Peroxide | 57.9-73.3 |
10% Hydrogen Peroxide | 76.0-93.0 |
Oxidative methods also degrade this compound hydrochloride more drastically than the other stressed conditions .
Photodegradation
This compound hydrochloride is also sensitive to photolytic conditions .
Condition | Degradation (%) |
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3.6 million lux fluorescence light or 600 watts hour/m2 UV light | 6.6 |
Compatibility and Stability with Other Drugs
This compound has been tested for compatibility and stability when mixed with other drugs .
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Mixtures of dezocine and this compound in normal saline (NS) injections are physically and chemically stable for 14 days in glass bottles or polyvinyl chloride (PVC) bags stored at 4°C or 25°C .
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No significant changes in color, turbidity, or pH values were observed in these mixtures .
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This compound hydrochloride also remains stable when combined with dexamethasone .
Scientific Research Applications
Pharmacological Profile
Ramosetron is a tetrahydrobenzimidazole derivative that has been marketed since 1996 in Japan, South Korea, and Taiwan. It primarily acts by blocking serotonin receptors, which play a significant role in gastrointestinal motility and sensation. Its pharmacological actions include:
- Anti-emetic Effects : this compound is effective in preventing postoperative nausea and vomiting (PONV), showing superior efficacy compared to other antiemetics like ondansetron .
- Management of IBS-D : It has been specifically indicated for the treatment of IBS-D in both male and female patients, demonstrating significant improvements in stool consistency, abdominal pain, and overall quality of life (QOL) .
Irritable Bowel Syndrome with Diarrhea (IBS-D)
This compound has been extensively studied for its efficacy in managing IBS-D symptoms. Key findings from clinical trials include:
- Efficacy in Male Patients : A study involving 296 male patients showed that this compound significantly improved stool consistency and reduced abdominal pain compared to placebo. The responder rate for global relief of IBS symptoms was 50.3% for this compound versus 19.6% for placebo .
- Efficacy in Female Patients : In a separate trial with 576 women, this compound at a dose of 2.5 μg daily resulted in a global improvement rate of 50.7%, significantly higher than the 32.0% observed with placebo .
Postoperative Nausea and Vomiting (PONV)
This compound is also indicated for the prevention of PONV:
- A cost-effectiveness analysis showed that prophylactic use of this compound resulted in lower healthcare costs and higher QALYs (Quality Adjusted Life Years) compared to no antiemetic medication .
Safety Profile
While this compound is generally well-tolerated, some adverse effects have been noted:
- Constipation : A notable side effect is constipation, reported in approximately 11% of patients receiving this compound .
- Lack of Serious Adverse Events : Long-term studies have not reported serious adverse events such as ischemic colitis associated with this compound use .
Comparative Efficacy
A comparative study against mebeverine, an antispasmodic agent, demonstrated that this compound had similar therapeutic efficacy without significant differences in adverse effects . This positions this compound as a viable alternative or adjunct therapy for IBS-D.
Data Table: Summary of Clinical Trials Involving this compound
Mechanism of Action
Ramosetron exerts its effects by selectively binding to and antagonizing the serotonin 5-HT3 receptors. These receptors are located in the central and peripheral nervous systems, particularly in the gastrointestinal tract. By blocking these receptors, this compound prevents the action of serotonin, which is a key mediator of nausea and vomiting. This mechanism also helps in reducing the symptoms of irritable bowel syndrome .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Ramosetron vs. Ondansetron
- Efficacy: this compound matches or exceeds ondansetron in early-phase CINV control (0–24 hours) and outperforms it in delayed phases.
- Safety : Both drugs share similar adverse event (AE) profiles (headache, dizziness), but this compound has a lower risk of severe constipation in IBS-D patients (8.2% vs. 1.3% placebo) .
- Dosing : Ondansetron requires multiple daily doses (8–16 mg), while this compound’s sustained action allows once-daily dosing (5 μg for IBS-D; 0.3 mg IV for CINV) .
This compound vs. Granisetron
- Efficacy: In cisplatin-based chemotherapy, this compound and granisetron show comparable acute-phase antiemetic efficacy (72.3% vs. 70.2% vomiting inhibition). However, this compound significantly reduces nausea (66% vs. 44.6%) and anorexia (72.3% vs. 51.1%) over 24 hours .
- Duration : this compound’s receptor binding lasts >24 hours, while granisetron’s effects diminish after 12–18 hours .
- Cost-Effectiveness : this compound is more cost-effective due to lower dosing frequency and reduced rescue medication needs .
This compound vs. Palonosetron
- Nephrotoxicity: Palonosetron demonstrates a lower incidence of cisplatin-induced nephrotoxicity (grade ≥1: 18% vs. 39% for this compound) and better renal biomarker (Scr, BUN) outcomes .
- Safety: Both drugs have similar AE rates, but palonosetron’s renal protective effects make it preferable in cisplatin-based regimens .
This compound vs. Azasetron
- Efficacy : In lung cancer patients receiving cisplatin, this compound reduces nausea severity (p < 0.05) and rescue medication use (27% vs. 42% for azasetron) .
Table 2: Pharmacokinetic and Dosing Comparison
Biological Activity
Ramosetron is a potent and selective serotonin 5-HT3 receptor antagonist primarily used for the treatment of irritable bowel syndrome with diarrhea (IBS-D). Its biological activity is characterized by its ability to modulate gastrointestinal motility and alleviate symptoms associated with IBS-D. This article delves into the detailed mechanisms, efficacy, and safety of this compound, supported by data tables and case studies from various research findings.
This compound exerts its biological effects by selectively antagonizing the 5-HT3 receptors located on enteric neurons in the gastrointestinal tract. This action leads to:
- Inhibition of Colonic Motility : By blocking 5-HT3 receptors, this compound reduces excessive colonic motility, which is often exacerbated in IBS-D patients.
- Reduction of Abdominal Pain : The antagonism of these receptors also decreases visceral hypersensitivity, thereby alleviating abdominal discomfort and pain.
- Improvement in Bowel Habits : this compound has been shown to normalize bowel movements and improve stool consistency.
Clinical Efficacy
Numerous clinical trials have evaluated the efficacy of this compound in treating IBS-D. Below is a summary of key findings from several studies:
Case Studies
- Long-term Efficacy : A study involving long-term administration of this compound demonstrated sustained relief from abdominal pain and improved bowel habits over a period of several months, indicating its potential for chronic management of IBS-D symptoms .
- Sex-Specific Responses : Research has shown that the efficacy of this compound may differ between genders. In a study focused on female patients, this compound significantly improved symptoms compared to placebo, highlighting its potential gender-specific therapeutic effects .
Safety Profile
The safety profile of this compound has been assessed across multiple studies:
- Adverse Events : The most commonly reported adverse event was constipation, occurring in approximately 11% of patients treated with this compound .
- Serious Adverse Events : No serious adverse events such as ischemic colitis were reported in clinical trials, suggesting a favorable safety profile compared to other treatments for IBS-D .
Q & A
Q. What methodological frameworks are recommended for optimizing the formulation of Ramosetron in drug delivery systems?
Answer:
Experimental design for formulation optimization (e.g., mouth-dissolving films) often employs factorial designs to evaluate interactions between variables. For example, a 3² factorial design can assess the impact of polymer concentration (e.g., HPMC E15) and excipient ratios (e.g., honey) on disintegration time, tensile strength, and drug release kinetics . Data from such studies are analyzed using regression models to identify optimal formulations. Compatibility tests, such as differential scanning calorimetry (DSC), ensure no drug-excipient interactions (e.g., a slight shift in endothermic peaks from 228.66°C to 231.65°C in DSC thermograms indicates stability) .
Q. How do researchers resolve inconsistencies in efficacy data across this compound clinical trials for postoperative nausea and vomiting (PONV)?
Answer:
Meta-analyses are critical for reconciling contradictory results. Key steps include:
- Subgroup stratification : Separating studies by dose (e.g., 0.3 mg vs. 0.6 mg), administration route (IV vs. oral), and comparator drugs (e.g., ondansetron) .
- Statistical adjustments : Using fixed- or random-effects models based on heterogeneity (I² >25% indicates high variability). For example, a meta-analysis of 18 trials (1,888 patients) calculated relative risk (RR) and number needed to treat (NNT) to quantify efficacy .
- Sensitivity analysis : Excluding outliers or low-quality studies (assessed via Oxford validity scores) to refine conclusions .
Q. What experimental designs are suitable for comparative studies of this compound and other 5-HT3 antagonists?
Answer:
- Double-blind RCTs : Patients are randomized to this compound or comparator arms (e.g., ondansetron), with PONV incidence tracked at 0–6h, 6–24h, and 24–48h post-surgery .
- Dose-response analysis : Re-extracting data by dose (e.g., ondansetron 4 mg vs. 8 mg) to avoid confounding .
- Interaction analysis : Testing synergies with adjuncts like dexamethasone (e.g., Dexa-Ra vs. This compound alone) using Bonferroni corrections for multiple comparisons .
Q. How is stability testing conducted for this compound in combination therapies?
Answer:
- HPLC validation : Linear regression analysis ensures method accuracy for quantifying this compound in mixtures (e.g., with midazolam). Stability is confirmed if >90% of the initial concentration remains after 24h at 25°C .
- Data reporting : Results are expressed as mean ± SD, with degradation thresholds predefined .
Q. What statistical approaches are used to analyze this compound’s dose-dependent effects?
Answer:
- Fisher’s exact test : Compares PONV incidence between dose groups (e.g., 0.1 mg vs. 0.3 mg) .
- NNT calculations : Quantifies clinical relevance (e.g., NNT = 5 for 0.3 mg this compound vs. placebo) .
- Funnel plots : Assess publication bias in meta-analyses by plotting study size against effect size .
Q. How do researchers address ethical and practical challenges in recruiting participants for this compound trials?
Answer:
- Inclusion criteria : Targeting high-risk PONV cohorts (e.g., females, non-smokers, or patients undergoing prolonged surgeries) .
- Informed consent protocols : Clear documentation of adverse effects (e.g., headache, constipation) and rescue medication use .
- Blinding procedures : Ensuring allocation concealment to minimize bias .
Q. What pharmacological mechanisms underpin this compound’s extended duration of action compared to other 5-HT3 antagonists?
Answer:
this compound’s high binding affinity and slow dissociation from 5-HT3 receptors (due to its tetrahydrobenzimidazole structure) prolong antiemetic effects. Preclinical studies using radioligand binding assays quantify receptor occupancy, while clinical trials correlate pharmacokinetic parameters (e.g., half-life) with efficacy duration .
Q. How are patient-reported outcomes (PROs) integrated into this compound research?
Answer:
- Validated surveys : Tools like the Rhodes Index of Nausea assess severity and frequency of symptoms. Surveys are pretested for clarity and bias .
- Data triangulation : Combining PROs with clinician assessments and biomarker data (e.g., serotonin levels) enhances validity .
Q. What computational models support dose optimization for this compound in pediatric populations?
Answer:
- Pharmacokinetic (PK) modeling : Allometric scaling from adult data adjusts for body weight and metabolic differences.
- Monte Carlo simulations : Predict optimal dosing regimens achieving target AUC/MIC ratios in virtual cohorts .
Q. How do researchers validate novel drug delivery systems for this compound?
Answer:
- In vitro-in vivo correlation (IVIVC) : Dissolution profiles (e.g., >85% drug release at 9 minutes) are correlated with bioavailability in animal models .
- Mechanical testing : Tensile strength (kg/cm²) and folding endurance ensure film durability .
Properties
IUPAC Name |
(1-methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14/h2-5,9-11H,6-8H2,1H3,(H,18,19)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHPAPBPFQJABD-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043842 | |
Record name | Ramosetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132036-88-5 | |
Record name | Ramosetron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132036-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ramosetron [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132036885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ramosetron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09290 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ramosetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RAMOSETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZRO0SC54Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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